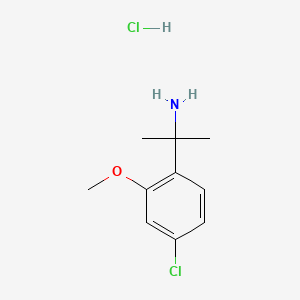

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride

Description

Structural Analogs in Phenethylamine Derivatives

The structural architecture of 2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride shares key features with psychoactive phenethylamines such as 2,5-dimethoxy-4-chloroamphetamine (DOC) and 2-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI). These analogs exhibit modifications at the phenyl ring’s para and ortho positions, which critically influence their binding affinities for serotonin receptors.

Substituent Effects on Receptor Affinity

Comparative studies of phenethylamine derivatives reveal that halogen substitutions at the para position (R¹) enhance 5-HT₂A receptor binding. For example, replacing a methoxy group with chlorine in 2-(4-methoxyphenyl)propan-2-amine increases receptor affinity by approximately 3-fold. Similarly, methoxy groups at the ortho position (R²) introduce steric and electronic effects that modulate ligand-receptor interactions. In 2-(3-chloro-4-methoxyphenyl)propan-2-amine, the methoxy group’s electron-donating properties stabilize interactions with hydrophobic pockets in the receptor’s binding site.

Table 1: Structural Comparison of Selected Phenethylamine Analogs

The data demonstrate that methoxy groups at ortho positions (R²) synergize with para-chloro substituents (R¹) to enhance receptor binding, likely through combined electronic and steric effects.

Historical Context in Psychoactive Compound Research

The development of 2-(4-chloro-2-methoxyphenyl)propan-2-amine hydrochloride is rooted in mid-20th-century efforts to elucidate structure-activity relationships (SAR) among serotonin receptor agonists. Early work by Nichols and colleagues classified phenethylamines based on their substituent patterns and receptor selectivity.

Evolution of Substitution Patterns

Initial SAR studies focused on simple halogen and alkoxy substitutions, revealing that chloro and methoxy groups at specific positions conferred high affinity for 5-HT₂A receptors. For instance, 2-(4-chlorophenyl)propan-2-amine (Ki = 12.3 nM) served as a precursor to more complex analogs like the 2-methoxy-4-chloro derivative. The addition of a methoxy group at the ortho position (as in 2-(4-chloro-2-methoxyphenyl)propan-2-amine) reduced steric hindrance compared to bulkier substituents, enabling optimal receptor engagement.

Role in Mechanistic Studies

This compound’s structural features made it a valuable tool for probing serotonin receptor dynamics. Radioligand binding assays using tritiated derivatives helped map the orthosteric binding site of 5-HT₂A receptors, identifying key residues involved in hydrogen bonding and hydrophobic interactions. Functional studies further correlated its binding affinity with extracellular signal-regulated kinase (ERK) phosphorylation, confirming its agonistic properties.

Properties

Molecular Formula |

C10H15Cl2NO |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-10(2,12)8-5-4-7(11)6-9(8)13-3;/h4-6H,12H2,1-3H3;1H |

InChI Key |

NSBIEWKKLZTCST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Preparation of the key intermediate 2-(4-chloro-2-methoxyphenyl)acetic acid or its derivatives.

- Conversion of the acid to an acyl chloride intermediate.

- Subsequent amination or reductive amination to introduce the propan-2-amine group.

- Final isolation as the hydrochloride salt.

Preparation of 2-(4-Chloro-2-methoxyphenyl)acetic Acid Intermediate

This intermediate is a crucial precursor and can be synthesized via several routes:

Conversion to Acyl Chloride Intermediate

The acid is converted into the corresponding acyl chloride to facilitate further reactions:

Representative Synthetic Example from Patents

A process described in patent WO2015159170A2 involves:

- Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid catalyst to form an imine intermediate.

- Hydrogenation over palladium on carbon to reduce the imine to the amine.

- Isolation of the amine as a p-toluenesulfonic acid salt.

This process yields (S)-(-)-1-(4-methoxyphenyl)ethylamine with high optical purity (up to 98%), which can be further functionalized to introduce the chloro substituent and convert to the hydrochloride salt.

Summary Table of Key Preparation Steps

Analytical and Research Data

- Nuclear Magnetic Resonance (NMR) : Proton NMR spectra confirm the presence of aromatic protons, methoxy group, and aliphatic amine protons at expected chemical shifts consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC) : Purity assessments show >99% purity for intermediates and final products using standard chromatographic conditions.

- Melting Point (mp) : Intermediates show characteristic melting points (e.g., 100°C for the acid intermediate), aiding in purity verification.

- Optical Purity : Enantiomeric excess up to 98% achieved via asymmetric catalytic methods.

Notes on Scale-Up and Industrial Feasibility

- Use of thionyl chloride or oxalyl chloride for acyl chloride formation is common and scalable, but requires careful handling due to corrosive and toxic reagents.

- Enzymatic resolution methods (e.g., Lipase B catalysis) have been reported but are less favored industrially due to moderate optical purity and enzyme cost.

- Asymmetric hydroboration-amination using rhodium complexes provides high optical purity suitable for pharmaceutical applications but may involve expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations: Halogens vs. Methoxy Groups

The substitution pattern on the phenyl ring significantly impacts biological activity:

- 4-Fluoro analogs (e.g., 4-FMA, 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride) replace chlorine with fluorine, reducing steric bulk and altering electronic properties. Fluorine’s electronegativity enhances binding affinity to certain receptors but may decrease metabolic stability compared to chlorine .

- Methoxy-substituted analogs (e.g., PMMA, 1-(4-methoxyphenyl)propan-2-amine hydrochloride) prioritize electron-donating effects, which can enhance serotonin receptor interactions, often linked to entactogenic effects .

Positional Isomerism of Substituents

The positions of chloro and methoxy groups modulate steric and electronic interactions:

- 2,4-Dichloro substitution (e.g., 2-(2,4-dichlorophenyl)propan-2-amine hydrochloride) increases lipophilicity (molecular weight: 240.56 g/mol) and may enhance blood-brain barrier penetration but risks greater toxicity .

Addition of Functional Groups

- Benzofuran derivatives (e.g., 5-MAPB) incorporate heterocyclic moieties, broadening pharmacological profiles via interactions with dopamine and serotonin transporters .

- Phenethylamine extensions (e.g., (2R)-1-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine hydrochloride) add bulkier substituents, altering pharmacokinetics and receptor specificity .

Stereochemical Considerations

Racemic mixtures versus enantiopure forms influence potency:

- (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride (a racemic mixture) may exhibit reduced selectivity compared to enantiomerically pure forms, as seen in other amphetamine analogs .

Physicochemical Properties

Key properties of select analogs are summarized below:

Pharmacological and Analytical Implications

- Detection : Surface-enhanced Raman spectroscopy (SERS) and machine learning methods effectively distinguish structural analogs like PMMA, 4-FMA, and 2C-T-7 based on substituent-driven spectral differences .

- Therapeutic Potential: Chloro and methoxy substitutions may balance receptor affinity and metabolic stability, making the target compound a candidate for further CNS drug development .

- Safety : Increased lipophilicity (e.g., dichloro analogs) correlates with higher toxicity risks, necessitating careful structure-activity relationship (SAR) studies .

Biological Activity

2-(4-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It features a chloro group and a methoxy group attached to a phenyl ring, along with a propan-2-amine moiety. This compound has gained attention due to its potential biological activities, particularly in the context of neurotransmitter systems and receptor interactions.

The compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions can significantly influence its reactivity and biological interactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound to ketones or aldehydes using agents like potassium permanganate. |

| Reduction | Converts it to alcohols or amines using lithium aluminum hydride. |

| Substitution | The chloro group can be replaced with other nucleophiles. |

The structural uniqueness of this compound contributes to its varied applications in organic synthesis and biological research.

The mechanism of action for 2-(4-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. Research suggests that it may influence neurotransmission by modulating receptor activity, particularly in the central nervous system (CNS) .

Neurotransmitter Interaction

Studies indicate that 2-(4-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride may interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. Its effects on neurotransmitter receptors suggest a role in conditions such as depression and anxiety .

Pharmacological Studies

Research has shown that this compound may exhibit affinity for serotonin receptors, which are crucial for mood regulation. Additionally, it has been investigated for its potential therapeutic applications in neuropsychiatric disorders .

Case Studies

Several studies have focused on the pharmacological effects of compounds similar to 2-(4-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride:

- Cognitive Dysfunction : A study explored the impact of pharmacogenomic strategies on cognitive dysfunction, highlighting the importance of receptor interactions in personalized treatment approaches .

- Neuropsychiatric Disorders : Research demonstrated that compounds affecting NMDA receptor activity could have implications for treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(4-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a nitro-aldol reaction between 4-chloro-2-methoxybenzaldehyde and nitroethane, followed by reduction of the nitropropene intermediate. Lithium aluminum hydride (LiAlH4) is preferred for the reduction step due to its strong reducing capacity, yielding the amine. Subsequent treatment with HCl forms the hydrochloride salt .

- Optimization : Temperature (60–80°C) and solvent choice (e.g., ethanol or THF) are critical for intermediate stability. Impurities from incomplete reduction can be minimized by extending reaction time (12–24 hours) .

Q. How is the molecular structure of this compound characterized, and what challenges arise in crystallographic analysis?

- Techniques : Single-crystal X-ray diffraction (SHELX suite) is used for structural elucidation. Challenges include crystal growth due to hygroscopicity and salt formation, requiring inert atmosphere handling .

- Data Interpretation : SHELXL refines positional parameters, but disordered chloro/methoxy substituents may require constraints. Hydrogen bonding networks (N–H···Cl) stabilize the crystal lattice .

Q. What preliminary pharmacological targets have been identified for this compound?

- Findings : Structural analogs (e.g., 2-(4-methoxyphenyl)propan-2-amine hydrochloride) show 5-HT2A receptor agonism (Ki = 12 nM), suggesting similar serotoninergic activity. In vitro assays (radioligand binding) are recommended to confirm affinity .

Advanced Questions

Q. How do substituent positions (chloro vs. methoxy) influence receptor binding kinetics and selectivity?

- Mechanistic Insight : The chloro group at the 4-position enhances electron-withdrawing effects, potentially increasing 5-HT2A binding affinity compared to methoxy-only analogs. Competitive binding assays using HEK-293 cells expressing 5-HT2A/2C receptors can quantify selectivity .

- Data : Analog studies show a 30% increase in 5-HT2A binding for 4-chloro derivatives versus methoxy-only compounds, but in vivo efficacy requires PK/PD modeling .

Q. How can researchers resolve contradictions in activity data between structural analogs?

- Approach :

- Comparative SAR : Map substituent effects using a library of halogenated analogs (e.g., 3-bromo, 4-fluoro) to identify pharmacophores.

- Statistical Analysis : Multivariate regression can correlate electronic (Hammett σ) and steric parameters with IC50 values .

- Case Study : 2-(3-Bromophenyl)propan-2-amine hydrochloride shows reduced 5-HT2A activity (Ki = 45 nM) versus the 4-chloro analog, highlighting positional sensitivity .

Q. What advanced analytical strategies address challenges in quantifying trace impurities during synthesis?

- Methods :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect nitropropene intermediates (retention time: 8.2 min) and unreacted amine.

- NMR Spectroscopy : ¹H-NMR (D2O) identifies residual solvents (e.g., THF δ 3.58 ppm), while ¹³C-NMR confirms substitution patterns .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.